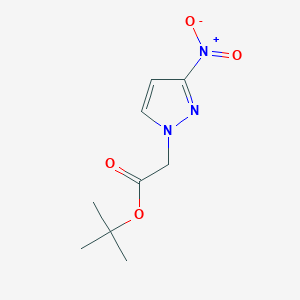

tert-Butyl 2-(3-nitro-1H-pyrazol-1-yl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-(3-nitropyrazol-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O4/c1-9(2,3)16-8(13)6-11-5-4-7(10-11)12(14)15/h4-5H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSHGVIXDDTXRJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1C=CC(=N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Pyrazole Based Esters with Nitro Functionality

Fundamental Principles of Pyrazole (B372694) Ring Construction

The formation of the pyrazole nucleus is a cornerstone of heterocyclic chemistry, with several robust methods available to chemists.

The most traditional and widely used method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound, a process known as the Knorr pyrazole synthesis. nih.govmdpi.comresearchgate.net This reaction involves the condensation of a bidentate nucleophile (hydrazine) with a 1,3-dielectrophile. mdpi.com The reaction with unsymmetrical 1,3-diketones can lead to mixtures of regioisomers. nih.gov However, reaction conditions, such as the use of aprotic dipolar solvents or fluorinated alcohols, can be optimized to achieve high regioselectivity. nih.govacs.org For the target molecule, this could involve reacting a substituted hydrazine with a 1,3-dicarbonyl precursor that already contains the necessary functionalities.

| Reagent 1 | Reagent 2 | Key Feature | Outcome |

| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Classic, versatile method | Polysubstituted pyrazoles |

| Hydrazine | α,β-Unsaturated Carbonyl | Michael addition followed by cyclization | Pyrazoline, then pyrazole |

| Hydrazine | β-Enaminone | Controlled regioselectivity | Substituted pyrazoles |

This table summarizes the common pairings in cyclocondensation reactions for pyrazole synthesis.

[3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions, represent another fundamental route to the pyrazole ring. This method typically involves the reaction of a nitrile imine (a 1,3-dipole) with an alkyne or an alkene. researchgate.net The nitrile imines can be generated in situ from hydrazonoyl halides. organic-chemistry.org Various catalysts, including silver and copper, can mediate these reactions under mild conditions, showing broad substrate scope and functional group tolerance. mdpi.comorganic-chemistry.org For instance, a copper-promoted aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates provides a convenient, atom-economical, and regioselective pathway to substituted pyrazoles. organic-chemistry.org

Multicomponent reactions (MCRs) have gained significant popularity as they offer high efficiency, atom economy, and operational simplicity by combining three or more reactants in a single step. mdpi.comnih.gov These strategies can be employed to construct complex pyrazole derivatives in a one-pot fashion. nih.gov For example, a three-component reaction can generate 1,3-dicarbonyl compounds in situ, which then react with a hydrazine to form the pyrazole ring. nih.gov MCRs are particularly valuable in medicinal chemistry for rapidly generating libraries of diverse molecules. mdpi.comnih.gov

Transition-metal catalysis offers powerful and versatile methods for both constructing the pyrazole ring and functionalizing it post-synthesis. researchgate.netnih.govrsc.org Catalysts based on copper, palladium, ruthenium, and iron are commonly used. organic-chemistry.orgias.ac.in These methods include:

Cross-Coupling Reactions: Building the pyrazole scaffold by forming C-C or C-N bonds.

C-H Functionalization: Directly introducing substituents onto a pre-formed pyrazole ring, which avoids the need for pre-functionalized starting materials. researchgate.netnih.gov For instance, the Lewis basic N2 atom of the pyrazole ring can direct C-H functionalization at specific positions. researchgate.net

Oxidative Coupling: A multicomponent approach using titanium imido complexes with alkynes and nitriles involves an oxidation-induced N-N bond formation to yield pyrazoles, avoiding the use of hydrazine reagents. nih.gov

| Catalyst Type | Reaction | Advantage |

| Copper (Cu) | Aerobic oxidative [3+2] cycloaddition | High regioselectivity, uses air as oxidant organic-chemistry.org |

| Palladium (Pd) | C-H Arylation | Direct functionalization of the pyrazole core researchgate.net |

| Ruthenium (Ru) | Dehydrogenative coupling of diols and hydrazines | High selectivity, byproducts are water and H2 organic-chemistry.org |

| Iron (Fe) | Condensation of hydrazines and 1,3-diketones | Green, reusable ionic liquid catalyst ias.ac.in |

This table highlights examples of transition-metal catalyzed reactions for pyrazole synthesis.

In line with the principles of sustainable chemistry, green and flow chemistry approaches are increasingly being applied to pyrazole synthesis. nih.govbenthamdirect.comnih.gov

Green Chemistry strategies focus on minimizing environmental impact by using:

Eco-friendly solvents: Water is often a preferred solvent. acs.org

Recyclable catalysts: Ionic liquids or solid-supported catalysts can be recovered and reused. ias.ac.innih.gov

Alternative energy sources: Microwave irradiation and sonication can accelerate reactions and improve yields. benthamdirect.comekb.egmdpi.com

Atom-economical reactions: MCRs are inherently green as they incorporate most of the starting material atoms into the final product. acs.org

Flow Chemistry involves performing reactions in continuous-flow reactors rather than in traditional batches. This technology offers significant advantages:

Enhanced safety: Better control over reaction temperature and pressure, especially for hazardous reactions. nih.govmdpi.com

Improved efficiency: Rapid optimization of reaction conditions and higher yields. galchimia.com

Scalability: Easier to scale up production from laboratory to industrial levels. mdpi.com A continuous flow platform has been developed for the rapid and modular synthesis of highly functionalized pyrazoles, allowing for sequential modifications in a telescoped fashion. nih.gov

Regioselective Introduction of the Nitro Group onto the Pyrazole Nucleus

The introduction of a nitro group onto the pyrazole ring is a critical step in the synthesis of the target compound. Direct nitration of the pyrazole ring is a common method. The position of nitration is influenced by the reaction conditions and the substituents already present on the ring.

The synthesis of 3-nitropyrazole can be achieved through a two-step process: nitration of pyrazole to form N-nitropyrazole, followed by a rearrangement in an organic solvent to yield the desired 3-nitropyrazole. nih.gov Common nitrating agents include nitric acid with sulfuric acid (HNO₃/H₂SO₄) or nitric acid in acetic anhydride (HNO₃/Ac₂O). nih.govmdpi.com The choice of solvent and temperature can significantly affect the regioselectivity of the nitration. For instance, nitration of 1-phenyl-3-methyl-5-chloropyrazole with concentrated nitric acid in acetic anhydride leads to nitration at the C4 position. mdpi.com The inherent electronic properties of the pyrazole ring generally direct electrophilic substitution, such as nitration, to the C4 position. However, specific directing groups or reaction pathways can favor substitution at other positions.

Direct Nitration of Pyrazole Rings

Direct nitration is a fundamental method for introducing a nitro group onto the pyrazole ring. However, controlling the position of nitration (C-nitration vs. N-nitration) and the specific carbon atom that is functionalized requires careful selection of reagents and reaction conditions.

Nitration of Unsubstituted Pyrazoles to Form Mononitropyrazoles (e.g., 3-Nitropyrazole)

The direct C-nitration of an unsubstituted pyrazole to selectively yield 3-nitropyrazole is not the most common route. The synthesis of 3-nitropyrazole (3-NP) is more typically achieved through a two-step process involving initial N-nitration followed by rearrangement. guidechem.comnih.gov This pathway, which is discussed in detail in section 2.2.2, is often preferred due to higher yields and better regioselectivity. For instance, pyrazole can be converted to an N-nitropyrazole intermediate, which is then thermally rearranged in a high-boiling solvent like benzonitrile (B105546) or n-octanol to furnish 3-NP. guidechem.comnih.govchemicalbook.com

Strategies for Controlled C-Nitration

Achieving controlled C-nitration on the pyrazole ring is highly dependent on the substituents already present on the ring and the nitrating agent employed. The pyrazole ring is susceptible to electrophilic substitution, and the position of attack is governed by the electronic effects of the existing groups. nih.gov

Influence of Substituents: For substituted pyrazoles, direct C-nitration can be highly regioselective. For example, 3,5-dimethylpyrazole undergoes nitration exclusively at the 4-position to yield 3,5-dimethyl-4-nitropyrazole in good yield. semanticscholar.org Similarly, the nitration of 5-chloro-3-methyl-1-phenyl-1H-pyrazole with concentrated nitric acid in acetic anhydride results in the formation of 5-chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazole. mdpi.com

Further Nitration of Nitropyrazoles: Mononitrated pyrazoles can undergo further nitration. 3-Nitropyrazole, when treated with a potent nitrating mixture like concentrated nitric and sulfuric acids, can be nitrated at the 4-position to produce 3,4-dinitropyrazole. google.comresearchgate.net In contrast, 4-nitropyrazoles are generally resistant to further C-nitration under similar conditions. acs.org

Choice of Nitrating Agent: The combination of nitric acid with trifluoroacetic anhydride has been shown to be an effective system for the direct nitration of various five-membered heterocycles, including pyrazoles. semanticscholar.org Treatment of unsubstituted pyrazole with this system can lead to the 3,4-dinitrated product. semanticscholar.org

N-Nitration and Subsequent Rearrangement Pathways to C-Nitropyrazoles

The most prevalent and efficient synthesis of 3-nitropyrazole involves an N-nitration and thermal rearrangement sequence. guidechem.comnih.govacs.org This intramolecular process is considered a guidechem.comsemanticscholar.org sigmatropic rearrangement. google.com

The process begins with the N-nitration of pyrazole using a suitable nitrating agent. Common systems include nitric acid in acetic anhydride or mixed acid (HNO₃/H₂SO₄). nih.govgoogle.com This step produces N-nitropyrazole, which is often a stable intermediate that can be isolated. google.comresearchgate.net

The isolated N-nitropyrazole is then heated in a high-boiling point solvent. This thermal treatment induces a rearrangement, migrating the nitro group from the nitrogen atom to the C3 position of the pyrazole ring to form 3-nitropyrazole. nih.govacs.org While rearrangement can also yield 4-nitropyrazole under different conditions (e.g., in sulfuric acid at room temperature), the thermal method strongly favors the 3-nitro isomer. nih.gov

| Step | Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| N-Nitration | Fuming HNO₃, Acetic Anhydride | Glacial Acetic Acid | 20-25°C, 2 hours | ~84% (crude) | google.com |

| N-Nitration | HNO₃-Ac₂O-HAc system | - | - | 85.5% | researchgate.net |

| Rearrangement | N-Nitropyrazole | Benzonitrile | Reflux, 2 hours | - | chemicalbook.com |

| Rearrangement | N-Nitropyrazole | Anisole | 145°C, 10 hours | - | nih.gov |

| Rearrangement | N-Nitropyrazole | - | High Temperature | 92.8% | researchgate.net |

Indirect Methods for Nitro Group Incorporation via Functional Group Interconversion

Beyond direct nitration, the nitro group can be introduced onto the pyrazole ring by converting other functional groups. A notable example is the transformation of an amino group into a nitro group. This can be achieved via a Sandmeyer-type reaction, where an aminopyrazole is first converted to a diazonium salt intermediate. Subsequent treatment of this salt with a nitrite (B80452) source, such as sodium nitrite in the presence of a copper catalyst, displaces the diazonium group and installs a nitro group in its place.

Strategies for Forming the tert-Butyl Acetate (B1210297) Moiety on the Pyrazole Nitrogen

Once the 3-nitropyrazole core is synthesized, the final step is the attachment of the tert-butyl acetate side chain to one of the ring's nitrogen atoms.

N-Alkylation of Pyrazoles with Halogenated Esters

The N-alkylation of pyrazoles with alkyl halides is a standard and widely used method for forming C-N bonds at the pyrazole nitrogen. researchgate.net For the synthesis of tert-butyl 2-(3-nitro-1H-pyrazol-1-yl)acetate, this involves the reaction of 3-nitropyrazole with a halogenated tert-butyl acetate, such as tert-butyl bromoacetate (B1195939) or tert-butyl chloroacetate. orgsyn.orgrsc.org

The reaction is typically performed in the presence of a base. The base deprotonates the N-H of the pyrazole ring, generating a pyrazolate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the halogenated ester and displacing the halide to form the desired N-alkylated product. researchgate.net

A key challenge in the N-alkylation of unsymmetrically substituted pyrazoles like 3-nitropyrazole is regioselectivity. Alkylation can potentially occur at either the N1 or N2 nitrogen atom, leading to a mixture of isomers. The distribution of these products is influenced by several factors, including the nature of the substituent on the pyrazole ring, the specific alkylating agent used, the base, and the solvent. researchgate.netthieme-connect.comorganic-chemistry.org The presence of the electron-withdrawing nitro group at the C3 position can influence the relative nucleophilicity of the two nitrogen atoms, thereby affecting the isomeric ratio of the products. researchgate.netacs.org

| Component | Examples | Purpose | Reference |

|---|---|---|---|

| Pyrazole Substrate | 3-Nitropyrazole | Nucleophile precursor | - |

| Alkylating Agent | tert-Butyl bromoacetate, tert-Butyl chloroacetate | Electrophile | orgsyn.orgrsc.org |

| Base | K₂CO₃, NaH, t-BuOK, DBU, i-Pr₂NEt | Deprotonates pyrazole N-H | researchgate.netrsc.orgthieme-connect.com |

| Solvent | DMF, THF, DMSO, Acetonitrile (B52724) | Reaction medium | researchgate.netthieme-connect.com |

Mitsunobu Reaction for Direct N-Alkylation of Nitropyrazoles with Alcohols

The Mitsunobu reaction is a versatile method for the dehydrative condensation of an alcohol with a pronucleophile, such as a pyrazole, in the presence of a phosphine and an azodicarboxylate. rwth-aachen.de This reaction typically proceeds with inversion of configuration at the alcohol's stereocenter and is known for its mild conditions and broad substrate scope. rwth-aachen.de

In the context of synthesizing pyrazole-based esters, the Mitsunobu reaction can be employed for the direct N-alkylation of a nitropyrazole with an alcohol. For the synthesis of the target compound, this would involve the reaction of 3-nitropyrazole with a suitable alcohol precursor to the tert-butyl acetate group, such as tert-butyl glycolate. The general mechanism involves the activation of the alcohol by the phosphine-azodicarboxylate adduct, followed by nucleophilic attack by the pyrazole nitrogen.

A typical Mitsunobu reaction protocol involves the following reagents:

| Reagent | Function | Common Examples |

| Phosphine | Activates the azodicarboxylate | Triphenylphosphine (PPh₃) |

| Azodicarboxylate | Oxidant | Diethyl azodicarboxylate (DEAD), Diisopropyl azodicarboxylate (DIAD) |

| Pronucleophile | The acidic component that alkylates the alcohol | 3-Nitropyrazole |

| Alcohol | The substrate to be alkylated | tert-Butyl glycolate |

| Solvent | Anhydrous, aprotic solvent | Tetrahydrofuran (THF), Toluene |

While the Mitsunobu reaction is a powerful tool, challenges can arise, such as steric hindrance at either the pyrazole or the alcohol, which can affect reaction rates and yields. Careful optimization of reaction conditions, including the choice of reagents and solvent, is often necessary to achieve the desired outcome.

Transesterification or Esterification of Pyrazole-N-acetic Acids

Transesterification: This method involves the conversion of one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst. For instance, if a methyl or ethyl ester of 2-(3-nitro-1H-pyrazol-1-yl)acetic acid were available, it could be converted to the tert-butyl ester by heating it in an excess of tert-butanol with a suitable catalyst.

Esterification: The direct esterification of a carboxylic acid with an alcohol is a fundamental reaction in organic synthesis. The Fischer esterification, which involves heating the carboxylic acid and alcohol with a strong acid catalyst, is a common method. masterorganicchemistry.com For the synthesis of tert-butyl esters, which can be sensitive to strongly acidic conditions and high temperatures, milder methods are often preferred. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to activate the carboxylic acid for reaction with the alcohol under milder conditions.

The general scheme for the esterification of a pyrazole-N-acetic acid is as follows:

Scheme 1: General esterification of a pyrazole-N-acetic acid.

The choice of esterification method will depend on the stability of the starting materials and the desired product to the reaction conditions.

Synthetic Route Elucidation for this compound

The synthesis of this compound can be approached through several synthetic routes, primarily involving the formation of the N-C bond between the pyrazole ring and the acetate moiety.

Synthesis of 3-Nitropyrazole as a Key Intermediate

3-Nitropyrazole is a crucial starting material for the synthesis of the target compound. A common method for its preparation involves a two-step process: the nitration of pyrazole to form N-nitropyrazole, followed by a thermal rearrangement to yield 3-nitropyrazole.

The nitration of pyrazole is typically carried out using a mixture of nitric acid and acetic anhydride. The resulting N-nitropyrazole is then heated in a high-boiling solvent, such as benzonitrile, to induce the rearrangement to the more stable C-nitro isomer, 3-nitropyrazole. This rearrangement is a key step, and the choice of solvent and reaction temperature can significantly impact the yield and purity of the product.

Coupling Reaction with tert-Butyl 2-haloacetate or Analogous Reagents

A direct and common method for the N-alkylation of pyrazoles is the reaction with an alkyl halide in the presence of a base. For the synthesis of this compound, this would involve the reaction of 3-nitropyrazole with a tert-butyl 2-haloacetate, such as tert-butyl bromoacetate. orgsyn.org

The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, with a suitable base to deprotonate the pyrazole nitrogen. Common bases for this transformation include potassium carbonate (K₂CO₃) or triethylamine (Et₃N). The general reaction is depicted below:

Scheme 2: N-alkylation of 3-nitropyrazole with tert-butyl bromoacetate.

A potential challenge in the N-alkylation of unsymmetrically substituted pyrazoles is the formation of regioisomers. However, for 3-nitropyrazole, alkylation is expected to predominantly occur at the N1 position due to electronic and steric factors.

Optimization of Reaction Conditions and Yield for Target Compound Synthesis

The optimization of reaction conditions is critical for maximizing the yield and purity of the target compound, this compound. Several parameters can be systematically varied to achieve the best outcome.

For the N-alkylation reaction shown in Scheme 2, the following factors should be considered for optimization:

| Parameter | Variables to Consider | Rationale |

| Base | K₂CO₃, Cs₂CO₃, NaH, Et₃N | The strength and solubility of the base can influence the rate of deprotonation and side reactions. |

| Solvent | DMF, Acetonitrile, Acetone, THF | The polarity and boiling point of the solvent can affect the solubility of reactants and the reaction rate. |

| Temperature | Room temperature to reflux | Higher temperatures can increase the reaction rate but may also lead to decomposition or side product formation. |

| Reaction Time | Monitored by TLC or LC-MS | The reaction should be allowed to proceed to completion without significant degradation of the product. |

| Stoichiometry | Molar ratio of 3-nitropyrazole, haloacetate, and base | Adjusting the stoichiometry can help to drive the reaction to completion and minimize unreacted starting materials. |

A systematic approach, such as a design of experiments (DoE), can be employed to efficiently explore the effects of these variables and their interactions on the reaction yield. For instance, a series of small-scale reactions can be set up to screen different bases and solvents at various temperatures. The progress of these reactions would be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to identify the conditions that provide the highest conversion to the desired product with the fewest impurities. Once promising conditions are identified, further optimization of reactant stoichiometry and reaction time can be performed to maximize the isolated yield.

Advanced Spectroscopic and Structural Characterization of Nitropyrazole Esters

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For tert-Butyl 2-(3-nitro-1H-pyrazol-1-yl)acetate, a combination of one-dimensional and two-dimensional NMR experiments provides a comprehensive map of its proton and carbon frameworks.

¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the pyrazole (B372694) ring and the tert-butyl acetate (B1210297) group.

The pyrazole ring protons, H4 and H5, typically appear as doublets due to mutual coupling. The presence of the electron-withdrawing nitro group at the C3 position significantly influences their chemical shifts. The H5 proton, being adjacent to the N1-substituted nitrogen and ortho to the nitro group, is expected to be deshielded and resonate at a lower field compared to the H4 proton.

The methylene (B1212753) protons (-CH₂-) of the acetate group are adjacent to the N1 atom of the pyrazole ring, placing them in an electron-deficient environment. This results in a downfield chemical shift, appearing as a singlet as there are no adjacent protons to couple with.

The nine protons of the tert-butyl group (-(CH₃)₃) are chemically equivalent due to free rotation. They will appear as a sharp singlet at a characteristic upfield region, shielded by the electron-donating nature of the alkyl group.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H5 (Pyrazole) | 7.8 - 8.2 | Doublet | ~2.5 - 3.0 |

| H4 (Pyrazole) | 6.8 - 7.2 | Doublet | ~2.5 - 3.0 |

| -CH₂- (Acetate) | 5.0 - 5.4 | Singlet | N/A |

¹³C NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal.

The C3 carbon of the pyrazole ring, directly attached to the nitro group, is expected to be the most deshielded of the ring carbons, appearing at a significantly downfield chemical shift. The C5 carbon will also be downfield due to its position between two nitrogen atoms. The C4 carbon will resonate at a more upfield position.

For the tert-butyl acetate moiety, the carbonyl carbon (C=O) of the ester group will appear at a characteristic low-field position. The quaternary carbon and the methyl carbons of the tert-butyl group will have distinct signals in the aliphatic region of the spectrum. The methylene carbon (-CH₂-) will be observed in the midfield region.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | 165 - 168 |

| C3 (Pyrazole) | 155 - 158 |

| C5 (Pyrazole) | 138 - 142 |

| C4 (Pyrazole) | 108 - 112 |

| -C (CH₃)₃ (tert-Butyl) | 82 - 85 |

| -CH₂- (Acetate) | 52 - 56 |

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the signals of the H4 and H5 protons of the pyrazole ring, confirming their scalar coupling and spatial proximity. No other correlations would be expected, given the isolated nature of the methylene and tert-butyl proton systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would show correlations between:

The H4 proton signal and the C4 carbon signal.

The H5 proton signal and the C5 carbon signal.

The methylene (-CH₂-) proton signal and its corresponding carbon signal.

The tert-butyl methyl proton signal and the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the different fragments of the molecule. Key expected correlations include:

The methylene protons (-CH₂-) to the C5 and N1 (via C=O) carbons of the pyrazole ring, as well as to the carbonyl carbon of the ester.

The H5 proton to the C3 and C4 carbons.

The H4 proton to the C5 and C3 carbons.

The tert-butyl protons to the quaternary carbon and the carbonyl carbon.

Variable Temperature NMR for Tautomeric and Conformational Studies

While N1-substitution prevents the common annular tautomerism seen in unsubstituted pyrazoles, variable temperature (VT) NMR studies could provide insights into the conformational dynamics of the molecule. Specifically, VT-NMR could be used to investigate the rotational barrier around the N1-CH₂ bond. At lower temperatures, hindered rotation might lead to the broadening or splitting of signals for the pyrazole ring protons if the rotational energy barrier is sufficiently high. This would indicate a preferred conformation of the tert-butyl acetate side chain relative to the pyrazole ring.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Vibrational Mode Assignments for Nitro and Ester Groups

The IR spectrum of this compound is dominated by strong absorptions corresponding to the nitro and ester functional groups.

Nitro (NO₂) Group: The nitro group exhibits two distinct and strong stretching vibrations:

An asymmetric stretching (νas) band, typically appearing in the range of 1520-1560 cm⁻¹.

A symmetric stretching (νs) band, found at a lower frequency, usually between 1340-1380 cm⁻¹.

Ester Group: The tert-butyl ester group has several characteristic vibrations:

A strong carbonyl (C=O) stretching band is one of the most prominent features in the spectrum, expected around 1730-1750 cm⁻¹.

C-O stretching vibrations will also be present. The stretch for the C-O bond between the carbonyl carbon and the oxygen of the tert-butyl group typically appears as a strong band in the 1150-1250 cm⁻¹ region.

Raman spectroscopy would provide complementary information, particularly for the more symmetric vibrations of the molecule.

Table 3: Key IR Absorption Frequencies

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Ester | C=O Stretch | 1730 - 1750 | Strong |

| Nitro | Asymmetric NO₂ Stretch | 1520 - 1560 | Strong |

| Nitro | Symmetric NO₂ Stretch | 1340 - 1380 | Strong |

Analysis of Hydrogen Bonding Interactions

In analogous crystal structures of nitro-aromatic and ester-containing heterocyclic compounds, C–H···O hydrogen bonds are frequently observed. researchgate.netnih.gov For this compound, the most likely interactions would involve the pyrazole ring C-H bonds and the aliphatic C-H bonds of the acetate and tert-butyl groups acting as donors. These interactions would link adjacent molecules, creating a stable, three-dimensional network. The geometry and strength of these bonds are dependent on the steric and electronic environment, collectively dictating the thermodynamic stability of the crystalline form.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of novel compounds. For this compound, both high-resolution mass spectrometry and fragmentation pattern analysis provide definitive structural evidence.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides an exact mass measurement, which is used to confirm the elemental composition of a molecule. The molecular formula for this compound is C₉H₁₃N₃O₄. amadischem.com The theoretical monoisotopic mass can be calculated with high precision, and experimental HRMS data would be expected to align closely with this value, typically within a few parts per million (ppm), thus confirming the compound's elemental formula.

Below are the theoretical exact masses for the neutral molecule and its common adducts that would be observed in an HRMS analysis.

| Ion/Adduct Formula | Adduct Name | Theoretical m/z |

| [C₉H₁₃N₃O₄ + H]⁺ | [M+H]⁺ | 228.0928 |

| [C₉H₁₃N₃O₄ + Na]⁺ | [M+Na]⁺ | 250.0747 |

| [C₉H₁₃N₃O₄ + K]⁺ | [M+K]⁺ | 266.0487 |

| [C₉H₁₃N₃O₄ + NH₄]⁺ | [M+NH₄]⁺ | 245.1194 |

Fragmentation Pattern Analysis for Structural Confirmation

The fragmentation pattern in electron ionization mass spectrometry (EI-MS) offers a molecular fingerprint, revealing the connectivity of atoms within the structure. The fragmentation of this compound is predicted to follow logical pathways based on the stability of the resulting ions and neutral losses.

A primary and highly characteristic fragmentation pathway for tert-butyl esters is the loss of the tert-butyl group. This can occur via two principal mechanisms:

Loss of a tert-butyl cation : Resulting in a fragment corresponding to the carboxylate anion.

Loss of neutral isobutylene (B52900) (C₄H₈) : A common rearrangement process that leads to the formation of a protonated carboxylic acid. This typically produces a prominent peak at [M-56].

Other significant fragmentation pathways would involve the nitropyrazole moiety:

Loss of the nitro group : Cleavage of the C-NO₂ bond can lead to the loss of a neutral NO₂ radical (46 Da), resulting in a fragment at [M-46].

Loss of nitric oxide : Rearrangement and loss of NO (30 Da) is also a common fragmentation for nitro-aromatic compounds.

Pyrazole Ring Fission : The pyrazole ring itself can undergo cleavage, often leading to the loss of neutral molecules like hydrogen cyanide (HCN, 27 Da).

A plausible fragmentation scheme is detailed in the table below.

| Proposed Fragment Ion (m/z) | Neutral Loss | Formula of Neutral Loss | Description of Fragmentation |

| 171 | C₄H₈ | Isobutylene | Loss of isobutylene from the tert-butyl ester group via McLafferty-type rearrangement. |

| 181 | NO₂ | Nitro Radical | Cleavage of the C-NO₂ bond from the molecular ion. |

| 57 | C₅H₆N₃O₄ | - | Formation of the stable tert-butyl cation. |

X-ray Diffraction Crystallography for Solid-State Structure Determination

Although a specific single-crystal X-ray structure for this compound is not publicly available, its solid-state characteristics can be reliably inferred from the crystallographic data of analogous nitropyrazole derivatives and substituted esters. researchgate.netnih.gov

Crystal Packing and Intermolecular Interactions

In the solid state, the three-dimensional arrangement of molecules (crystal packing) would be dictated by the optimization of various non-covalent interactions. The primary forces governing the packing of this compound would likely be a combination of:

Weak Hydrogen Bonds : As discussed in section 4.2.2, multiple C–H···O interactions involving the oxygen atoms of the nitro and carbonyl groups would be expected to form a complex network, linking molecules into layers or chains.

π-π Stacking : The electron-deficient pyrazole ring, influenced by the electron-withdrawing nitro group, could engage in π-π stacking interactions with neighboring rings. Such interactions are common in the crystal structures of aromatic and heteroaromatic systems. nih.gov

van der Waals Forces : Dispersion forces involving the bulky and nonpolar tert-butyl group would also play a significant role in achieving efficient space-filling in the crystal lattice.

Bond Lengths, Bond Angles, and Dihedral Angles Analysis

A definitive analysis of bond parameters requires experimental crystallographic data. However, expected values can be estimated from established data for similar chemical moieties.

Pyrazole Ring : The pyrazole ring is expected to be essentially planar. The internal bond angles would reflect the sp² hybridization of the carbon and nitrogen atoms, typically around 108-110°. The C-N and N-N bond lengths would be consistent with those of other pyrazole derivatives, indicating aromatic character.

Nitro Group : The C-NO₂ bond length is typically around 1.45-1.49 Å. The two N-O bonds are expected to be equivalent in length (approx. 1.22 Å). A key structural feature is the dihedral angle between the plane of the nitro group and the plane of the pyrazole ring. In many nitro-substituted aromatic compounds, steric hindrance or crystal packing forces can cause the nitro group to be twisted out of the ring plane. nih.gov

Ester Group : The geometry around the ester functionality would be standard, with the C=O bond length being approximately 1.20-1.22 Å and the C-O single bond length around 1.33 Å. The tert-butyl group would exhibit tetrahedral geometry.

The table below presents typical bond lengths for the key functional groups based on data from related structures.

| Bond | Expected Length (Å) |

| C=O (ester) | 1.20 - 1.22 |

| C-O (ester) | 1.33 - 1.36 |

| O-C (tert-butyl) | 1.45 - 1.48 |

| C-NO₂ | 1.45 - 1.49 |

| N-O (nitro) | 1.21 - 1.23 |

| N-N (pyrazole) | 1.32 - 1.35 |

Theoretical and Computational Chemistry Studies of Nitropyrazole Esters

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for organic molecules, providing a balance between accuracy and computational cost. DFT calculations are instrumental in predicting a wide range of properties for nitropyrazole esters. researchgate.net

The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy conformation, known as the equilibrium structure. For nitropyrazole derivatives, DFT methods such as B3LYP are commonly used to predict structural parameters. nih.govekb.eg The geometry optimization reveals that the pyrazole (B372694) ring is largely planar. The introduction of a nitro group (-NO2) and a tert-butyl acetate (B1210297) group at the N1 position influences the bond lengths and angles of the pyrazole ring due to electronic and steric effects.

Calculations on related pyrazole structures show that theoretical geometric parameters are generally in good agreement with experimental data from X-ray crystallography. researchgate.netresearchgate.net For instance, the augmentation of basis sets in calculations, such as adding diffuse functions, can lead to slight alterations in calculated bond lengths and angles, highlighting the sensitivity of these parameters to the computational model used. nih.gov

Table 1: Representative Calculated Structural Parameters for Nitropyrazole Moieties Note: These are typical values for the nitropyrazole core based on DFT calculations of related molecules, as specific experimental data for tert-Butyl 2-(3-nitro-1H-pyrazol-1-yl)acetate were not found in the reviewed literature.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C=C | ~1.39 Å |

| Bond Length | C-N (ring) | ~1.37 Å |

| Bond Length | N-N (ring) | ~1.35 Å |

| Bond Length | C-NO2 | ~1.45 Å |

| Bond Angle | C-N-N (ring) | ~105-110° |

| Bond Angle | N-C-NO2 | ~120° |

The electronic structure of a molecule is fundamentally altered by the presence of functional groups. The nitro group is a strong electron-withdrawing group, which significantly polarizes the nitropyrazole molecule. DFT calculations can quantify this effect through population analysis methods like Mulliken charge distribution or Natural Bond Orbital (NBO) analysis. fiu.edu

Table 2: Illustrative Partial Atomic Charges for a Nitropyrazole System Note: The values are representative examples from DFT calculations on related nitroaromatic molecules to illustrate expected charge distribution.

| Atom/Group | Expected Partial Charge (a.u.) |

| O (of NO2) | Highly Negative (~ -0.4 to -0.6) |

| N (of NO2) | Positive (~ +0.5 to +0.7) |

| C (attached to NO2) | Slightly Positive |

| N (pyrazole ring) | Negative |

| H (pyrazole ring) | Positive |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. irjweb.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Chemical Hardness (η): Calculated as (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Electronegativity (χ): Calculated as (I + A) / 2.

Electrophilicity Index (ω): Calculated as μ² / (2η), where μ is the chemical potential (-(I+A)/2). This index measures the propensity of a species to accept electrons. hakon-art.comrasayanjournal.co.in

Table 3: Example FMO Energies and Reactivity Descriptors for a Nitropyrazole Derivative Note: These values are illustrative, based on DFT calculations performed on analogous nitrated heterocyclic systems.

| Parameter | Symbol | Value |

| HOMO Energy | EHOMO | -6.2 eV |

| LUMO Energy | ELUMO | -2.9 eV |

| HOMO-LUMO Gap | ΔE | 3.3 eV |

| Ionization Potential | I | 6.2 eV |

| Electron Affinity | A | 2.9 eV |

| Chemical Hardness | η | 1.65 eV |

| Electronegativity | χ | 4.55 eV |

| Electrophilicity Index | ω | 6.26 eV |

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule and is an effective tool for predicting reactive sites for both electrophilic and nucleophilic attack. rasayanjournal.co.inuni-muenchen.de The MEP map is color-coded to indicate different electrostatic potential values. wolfram.com

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, corresponding to areas of electron deficiency. These sites are prone to nucleophilic attack.

Green regions represent neutral or near-zero potential.

For a molecule like this compound, the MEP surface is expected to show highly negative potential (red) around the oxygen atoms of the nitro group and the carbonyl oxygen of the ester group, making them the primary sites for interactions with electrophiles or for hydrogen bonding. researchgate.netresearchgate.net Conversely, positive potential (blue) would be located around the hydrogen atoms of the pyrazole ring, indicating these as possible sites for nucleophilic interaction. uni-muenchen.de

Theoretical vibrational frequency calculations using DFT are a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. mdpi.com The calculated harmonic frequencies often show systematic deviations from experimental values due to the neglect of anharmonicity and basis set limitations. However, these deviations can be corrected using empirical scaling factors, leading to excellent agreement with experimental data. researchgate.net

For nitropyrazole esters, DFT calculations can predict the characteristic vibrational modes. researchgate.net Key vibrational frequencies include the asymmetric and symmetric stretching of the NO2 group, typically found in the 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹ regions, respectively. Other important vibrations include the C=O stretch of the ester, C-H stretches, and the breathing modes of the pyrazole ring. nih.gov The potential energy distribution (PED) analysis is often used to provide a detailed assignment of each vibrational mode. nih.gov

Table 4: Representative Calculated Vibrational Frequencies for Nitropyrazole Esters Note: These are typical frequency ranges for the specified functional groups based on DFT calculations of related molecules.

| Vibrational Mode | Calculated Frequency Range (cm⁻¹) |

| N-H Stretch | 3100 - 3300 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=O Stretch (Ester) | 1730 - 1750 |

| NO2 Asymmetric Stretch | 1520 - 1560 |

| NO2 Symmetric Stretch | 1340 - 1380 |

| C-N Stretch | 1200 - 1300 |

| Pyrazole Ring Vibrations | 900 - 1500 |

Ab Initio and Semi-Empirical Methods for Electronic Properties

While DFT is widely used, other computational methods also provide valuable information. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data. nih.gov They can offer higher accuracy for certain properties but are significantly more computationally demanding. Comparisons between DFT and MP2 results for structural parameters of nitro-containing heterocycles show that both methods can yield reliable geometries, although bond lengths may differ slightly. nih.gov

Semi-empirical methods, such as PM3, are less computationally expensive and are based on a Hartree-Fock formalism but with many integrals approximated or eliminated. While less accurate than DFT or ab initio methods, they can be useful for initial explorations of large molecules or for qualitative predictions of electronic properties like HOMO-LUMO gaps. researchgate.net For complex systems, a multi-level approach, using faster methods for initial screening followed by more accurate DFT or ab initio calculations for promising candidates, is often employed.

Conformational Landscape and Energetic Profiling

The biological activity and chemical reactivity of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis of nitropyrazole esters involves mapping the potential energy surface to identify stable conformers and the energy barriers that separate them.

The structure of this compound is characterized by several rotatable bonds: the bond connecting the acetate group to the pyrazole ring, the C-O bond of the ester, and the C-C bonds within the bulky tert-butyl group. The sterically demanding tert-butyl group often acts as a "conformational anchor," restricting the rotational freedom of the molecule to minimize steric hindrance. conicet.gov.ar

Computational studies on related nitropyrazole derivatives have revealed key conformational features. For instance, in nitratomethyl pyrazoles, the nitro group of the nitrate (B79036) ester tends to be positioned away from the pyrazole ring, adopting a nearly planar arrangement with the side chain. nih.gov In contrast, nitratoethyl compounds often exhibit a gauche conformation between the pyrazole ring and the nitrate ester. nih.gov The orientation of the nitro group on the pyrazole ring itself is also crucial; it can be displaced from the plane of the ring, especially if other substituents are present. nih.gov

For this compound, quantum chemical calculations would likely show a preferred conformation where the bulky tert-butyl group is oriented to minimize steric clash with the pyrazole ring. The planarity of the nitro group relative to the pyrazole ring and the torsional angles of the acetate sidechain would define the lowest energy conformers.

Table 1: Representative Dihedral Angles in Nitropyrazole Derivatives from Computational Studies

| Compound Class | Dihedral Angle (°) | Description | Reference |

|---|---|---|---|

| 1-Nitratomethyl-3,4-dinitropyrazole | C2–C1–N3–O2: -30.6 | Twist of the 3-nitro group from the pyrazole plane | nih.gov |

| 1-Nitratomethyl-3,4-dinitropyrazole | C4–O5–N5–O7: -6.0 | Near-planar arrangement of the nitrate ester side chain | nih.gov |

| 1-Nitratoethyl-3,4-dinitropyrazole | O5–C5–C4–N1: 61.2 | Gauche conformation between the pyrazole ring and nitrate ester | nih.gov |

| tert-Butyl Acetate | C=O to O-C(CH₃)₃ | cis conformation | researchgate.net |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for mapping the intricate pathways of chemical reactions, allowing for the characterization of transient species like transition states that are often impossible to observe experimentally.

Density Functional Theory (DFT) is a widely used method to investigate reaction mechanisms. By calculating the potential energy surface, stationary points corresponding to reactants, products, intermediates, and transition states can be located. A transition state represents the highest energy barrier along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. youtube.com

For reactions involving nitropyrazoles, computational studies have been used to explore various mechanistic possibilities. For example, in the thermal decomposition of some nitropyrazole derivatives, a proposed mechanism involves intramolecular oxidation of an adjacent carbon atom by the nitro group, which proceeds through a highly polarized, four-membered cyclic transition state. mdpi.com In other cases, such as nucleophilic substitution or exchange reactions, transition states involving a concerted proton transfer through a six-membered ring have been proposed. researchgate.netresearchgate.net

Identifying the transition state structure allows for the calculation of the activation energy (the energy difference between the reactants and the transition state), a critical parameter that determines the reaction rate. Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method are employed in software packages to efficiently locate these saddle points on the energy landscape. github.io

Table 2: Computationally Determined Activation Energies for Related Reactions

| Reaction Type | System | Computational Method | Activation Energy (kcal/mol) |

|---|---|---|---|

| [3+2] Cycloaddition | Nitrile N-oxide + Alkene | wb97xd/6-311+G(d) | 12.0 - 15.0 |

| SN2 Exchange | 3(5)-Nitropyrazole | DFT (basis set not specified) | Not explicitly stated, but higher than 4-nitropyrazole |

| Thermal Decomposition | Dinitropyrazole Derivatives | DFT | Varies with mechanism (e.g., C-N bond rupture) |

Reactions are rarely performed in the gas phase; the surrounding solvent can dramatically influence reaction pathways and rates. wikipedia.org Computational models can account for these effects using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant, capturing bulk electrostatic effects. mdpi.com Explicit models involve including individual solvent molecules in the calculation, which is more computationally intensive but can capture specific interactions like hydrogen bonding.

Solvent polarity can differentially stabilize reactants, products, and transition states. libretexts.org For reactions involving nitropyrazole esters, a polar solvent might stabilize a charged intermediate or a polar transition state, thereby lowering the activation barrier and accelerating the reaction. Conversely, if the reactants are more stabilized by the solvent than the transition state, the reaction rate will decrease. chemrxiv.org Studies on other nitroaromatic compounds have shown that solvent polarity can drastically alter photophysical pathways by stabilizing certain excited states over others, an effect that would be critical in photochemical reactions involving nitropyrazole esters. researchgate.netresearchgate.net

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies (focused on chemical activity/properties)

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are mathematical equations that correlate a molecule's chemical structure with a specific activity or property. wikipedia.org These models are built by calculating a set of numerical descriptors for a series of compounds and then using statistical methods to find a relationship with an experimentally measured property.

For nitropyrazole esters, QSPR models could be developed to predict key chemical properties such as thermal stability, reactivity in a specific reaction, or detonation performance. researchgate.net The descriptors used in these models can be derived from the molecule's structure and can be categorized as:

Topological: Based on the 2D connectivity of atoms (e.g., molecular connectivity indices).

Geometrical: Based on the 3D structure (e.g., molecular surface area, volume).

Electronic: Derived from quantum chemical calculations (e.g., HOMO/LUMO energies, dipole moment, atomic charges).

Physicochemical: Such as the logarithm of the partition coefficient (logP).

A hypothetical QSPR equation for predicting the thermal decomposition temperature (Td) of a series of nitropyrazole derivatives might take the form:

Td = β₀ + β₁(HOMO) + β₂(Dipole Moment) + β₃(Molecular Weight)

Where the β coefficients are determined through regression analysis. Such models, once validated, can be used to rapidly screen new, unsynthesized nitropyrazole esters and prioritize candidates with desired properties, reducing the need for extensive experimental work. researchgate.net

Investigation of Intramolecular and Intermolecular Interactions

The non-covalent interactions within a molecule (intramolecular) and between molecules (intermolecular) are fundamental to its structure, crystal packing, and physical properties.

Intramolecular Interactions: In this compound, potential intramolecular hydrogen bonds could exist, for example, between a hydrogen on the acetate methylene (B1212753) group and an oxygen of the nitro group. Such interactions can significantly influence the molecule's planarity and conformational stability. mdpi.com The steric repulsion between the bulky tert-butyl group and the nitro group is another critical intramolecular interaction that will dictate the molecule's preferred shape. mdpi.comnih.gov

Intermolecular Interactions: In the solid state, the arrangement of molecules in a crystal lattice is governed by a complex network of intermolecular forces. ias.ac.in For nitropyrazole esters, these interactions are expected to include:

Hydrogen Bonds: The pyrazole ring contains an N-H donor (in its tautomeric form) or can act as an acceptor, while the nitro and ester groups contain oxygen atoms that are strong hydrogen bond acceptors.

π–π Stacking: The aromatic pyrazole rings can stack on top of each other.

Computational tools like Hirshfeld surface analysis and quantum theory of atoms in molecules (QTAIM) are used to visualize and quantify these weak interactions in crystal structures. nih.gov Understanding these interactions is crucial for crystal engineering, where the goal is to design materials with specific properties based on their solid-state packing. imedpub.com

Table 3: Common Non-covalent Interactions in Pyrazole Derivatives

| Interaction Type | Description | Typical Energy (kcal/mol) |

|---|---|---|

| O-H···N / N-H···O | Strong hydrogen bonds involving heteroatoms | 3 - 10 |

| C-H···O | Weaker hydrogen bonds involving activated C-H groups | 0.5 - 4 |

| π–π Stacking | Attraction between aromatic rings | 1 - 3 |

| van der Waals | Dispersion and repulsion forces | Variable, cumulative |

Applications and Future Research Trajectories of Pyrazole Esters As Advanced Chemical Scaffolds

Role as Versatile Building Blocks in Complex Organic Synthesis

The structural attributes of tert-Butyl 2-(3-nitro-1H-pyrazol-1-yl)acetate make it an exemplary building block in organic synthesis. The pyrazole (B372694) core is a well-established pharmacophore and a versatile scaffold in medicinal chemistry. mdpi.com The presence of a reactive nitro group and an acetate (B1210297) side chain provides multiple sites for synthetic modification, allowing for the construction of more elaborate molecular architectures.

Pyrazole derivatives are foundational in the synthesis of fused heterocyclic systems, which are prevalent in pharmaceuticals and functional materials. The pyrazole ring, with its adjacent nitrogen atoms and modifiable carbon positions, can undergo cyclization reactions to form bicyclic and polycyclic structures. epa.gov For instance, derivatives of pyrazole have been utilized as precursors in the synthesis of pyrazolo[5,1-c] rsc.orgnih.govrsc.orgtriazin-4(1H)-ones. researchgate.net The N-acetic acid moiety, similar to the one in this compound, can participate in intramolecular cyclization or condensation reactions with other functional groups introduced onto the pyrazole ring, leading to the formation of fused systems. This strategy is a key method for creating novel nitrogen-rich heterocyclic scaffolds with potential biological activity or unique material properties. nih.gov

The term "synthon" refers to a conceptual unit within a molecule that can be involved in a synthesis operation. Pyrazole derivatives are increasingly recognized as effective synthons for forming new chemical bonds. researchgate.net The pyrazole ring itself, being aromatic, can undergo electrophilic substitution reactions, typically at the C4 position. mdpi.com Furthermore, the N-H bond in parent pyrazoles is reactive and provides a site for functionalization. nih.gov

In the case of this compound, the N1 position is already substituted, directing focus to other reactive sites. The nitro group at the C3 position can be reduced to an amino group, which then serves as a handle for a vast array of transformations, including amide bond formation, diazotization, and subsequent nucleophilic substitutions. These transformations are fundamental for creating carbon-heteroatom bonds. syr.edu The acetate side chain also offers synthetic utility; the ester can be hydrolyzed to a carboxylic acid or the α-carbon can be functionalized, providing pathways for new carbon-carbon bond formations. The use of pyrazole-containing ligands in transition metal-catalyzed cross-coupling reactions (like Suzuki and Heck couplings) highlights their role in facilitating C-C bond formation. researchgate.net

Contributions to the Design of Novel Materials

The pyrazole scaffold is a "privileged structure," not only in medicinal chemistry but also in materials science. mdpi.com Its inherent thermal stability, aromaticity, and ability to coordinate with metals make it an attractive core for designing novel functional materials.

Nitrated pyrazoles are a significant class of energetic materials, often exhibiting a favorable balance of high performance and low sensitivity. nih.govnih.gov The design of such materials is guided by several key principles:

High Nitrogen Content: A high nitrogen content leads to a large positive heat of formation and the generation of a large volume of gaseous N₂, a very stable molecule, upon decomposition. This contributes significantly to the energetic output. Pyrazole itself is a nitrogen-rich heterocycle.

High Density: Density is a critical factor influencing detonation velocity and pressure. The introduction of dense functional groups like nitro (—NO₂) groups and the formation of strong intermolecular interactions (e.g., hydrogen bonding, π-π stacking) can increase the crystal density of the material. rsc.org

Oxygen Balance: A favorable oxygen balance (Ω) ensures more complete combustion of the carbon and hydrogen atoms in the molecule to CO₂ and H₂O, maximizing energy release. The nitro groups serve as an internal oxygen source.

Thermal Stability: The inherent stability of the aromatic pyrazole ring contributes to the thermal stability of the resulting energetic compounds, a crucial safety and performance characteristic. rsc.org

This compound incorporates these design elements. The nitro-pyrazole core provides high nitrogen content and energetic potential. The tert-butyl acetate group, while not an energetic functional group itself, influences the molecule's physical properties, such as its crystal packing, density, and thermal behavior, which are critical for its performance as an energetic material or a precursor thereof. epa.gov Many high-performing energetic materials are pyrazole-based salts or fused rings derived from functionalized pyrazole precursors. epa.govnwpu.edu.cn

| Compound Name | Density (g cm⁻³) | Detonation Velocity (m s⁻¹) | Detonation Pressure (GPa) | Key Feature | Reference |

|---|---|---|---|---|---|

| RDX (Reference) | 1.82 | 8795 | 34.0 | Traditional High-Energy Explosive | rsc.orgnwpu.edu.cn |

| HNS (Reference) | 1.74 | 7612 | - | Traditional Heat-Resistant Explosive | rsc.org |

| DNPAT | - | 8889 | - | Pyrazole-Triazole Backbone, High Thermal Stability (314 °C) | rsc.org |

| H₃NANP-5T | - | 8846 | 33.2 | Nitramine Pyrazole-Tetrazole Hybrid | rsc.org |

| Unnamed Pyrazole-Fused Compound (5) | 1.882 | 8935 | - | High Thermal Stability (302 °C), Low Sensitivity | nwpu.edu.cn |

The pyrazole ring is a key building block for a diverse range of functional chemical systems beyond energetic materials. epa.govnih.gov Its derivatives are integral to the development of pharmaceuticals, agrochemicals, and dyes. The specific functionalization of this compound makes it a precursor for creating libraries of compounds for screening in various applications. For example, the pyrazole scaffold is found in numerous protein kinase inhibitors used in targeted cancer therapies. mdpi.com The synthetic handles on the molecule—the reducible nitro group and the modifiable ester—allow for the systematic alteration of its structure to optimize interactions with biological targets or to tune its photophysical properties for use in advanced materials like sensors or organic electronics.

Development of Advanced Catalytic Systems Utilizing Pyrazole Ligands (if applicable)

Pyrazole derivatives have proven to be highly effective N-donor ligands for transition metals used in catalysis. researchgate.net Their ability to coordinate with metal centers can stabilize the metal, modulate its electronic properties, and influence the stereochemical outcome of catalytic reactions. Pyrazole-based ligands have been successfully employed in catalysts for transfer hydrogenation, polymerization, and carbon-carbon coupling reactions. rsc.orgrsc.org

While this compound is not itself a ligand in its current form due to the electron-withdrawing nature of the nitro group, it is a valuable precursor for creating such ligands. A straightforward chemical transformation, such as the reduction of the nitro group to an amine, would yield an amino-pyrazole derivative. This resulting aminopyrazole could then act as a bidentate ligand, coordinating to a metal center through one of the pyrazole nitrogens and the exocyclic amino group. Such modifications allow for the rational design of new catalytic systems, leveraging the stable and synthetically accessible pyrazole core originating from molecules like this compound. nih.gov

Emerging Research Areas and Unexplored Transformations

The landscape of pyrazole chemistry is continually evolving, with "this compound" and related pyrazole esters standing as versatile scaffolds for novel chemical exploration. Emerging research is primarily focused on leveraging the unique electronic properties conferred by the nitro group and the synthetic versatility of the ester moiety to access complex molecular architectures and novel functionalities.

One significant area of emerging research is the use of highly functionalized pyrazoles as precursors for advanced energetic materials. The presence of a nitro group on the pyrazole ring, as seen in "this compound," contributes to a high heat of formation and density, which are desirable characteristics for energetic compounds. nih.gov Research is trending towards the synthesis of poly-nitro pyrazole derivatives and fused pyrazole systems to further enhance these properties. nih.govmdpi.com The tert-butyl acetate group can serve as a handle for further derivatization or for tuning the physical properties of the resulting energetic materials.

In the realm of medicinal chemistry, there is a growing interest in using functionalized pyrazoles as building blocks for the synthesis of bioactive molecules. nih.gov The pyrazole nucleus is a well-established pharmacophore found in a variety of therapeutic agents. nih.gov The specific substitution pattern of "this compound" makes it a valuable intermediate for the synthesis of novel compounds with potential applications in areas such as neurodegenerative disease treatment and as enzyme inhibitors. nih.gov

Unexplored transformations of pyrazole esters like "this compound" represent a frontier in synthetic organic chemistry. The reactivity of the nitro group offers possibilities for reduction to an amino group, which can then be further functionalized to create a diverse library of compounds. ias.ac.in Additionally, the ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to generate amide or ester derivatives with a wide range of potential biological activities.

Another avenue of unexplored transformations involves the pyrazole ring itself. While the synthesis of pyrazoles is well-established, the selective functionalization of pre-existing pyrazole cores, especially those with deactivating groups like the nitro substituent, remains an area ripe for investigation. mdpi.com Development of novel catalytic systems for C-H activation and cross-coupling reactions on the pyrazole ring could unlock new pathways to previously inaccessible molecular structures.

The following table provides a summary of key research areas and potential transformations for pyrazole esters:

| Research Area | Focus | Potential Transformations of "this compound" |

| Energetic Materials | High-density, high-energy compounds | Derivatization of the ester group, synthesis of fused pyrazole systems |

| Medicinal Chemistry | Bioactive molecule synthesis | Reduction of the nitro group, amide/ester coupling reactions |

| Synthetic Methodology | Novel reaction development | Selective C-H functionalization of the pyrazole ring, catalytic cross-coupling |

Challenges and Opportunities in the Synthesis and Application of Highly Functionalized Pyrazoles

The synthesis and application of highly functionalized pyrazoles, including "this compound," present both significant challenges and exciting opportunities for chemists.

A primary challenge in the synthesis of substituted pyrazoles is achieving regioselectivity. nih.gov The reaction of unsymmetrical 1,3-dicarbonyl compounds with hydrazines can lead to the formation of isomeric products, necessitating careful control of reaction conditions or the use of directing groups to obtain the desired isomer. mdpi.com For "this compound," the regioselective introduction of the nitro group at the 3-position is a critical step that requires optimized synthetic protocols.

The functionalization of the pyrazole ring, particularly when it bears an electron-withdrawing nitro group, can be challenging. Electrophilic substitution reactions are often difficult due to the deactivated nature of the ring. nih.gov This presents an opportunity for the development of new synthetic methods, such as transition-metal-catalyzed cross-coupling reactions, that can overcome these reactivity hurdles and enable the introduction of a wider range of functional groups onto the pyrazole core.

The handling and synthesis of energetic materials derived from nitro-pyrazoles pose safety challenges. nih.gov The synthesis of these compounds often involves the use of strong nitrating agents and can lead to the formation of thermally sensitive intermediates. mdpi.com This necessitates the use of specialized equipment and handling procedures to ensure safety. However, this challenge also presents an opportunity for the development of greener and safer synthetic routes to these important materials.

Despite these challenges, the opportunities in the synthesis and application of highly functionalized pyrazoles are vast. The modular nature of pyrazole synthesis allows for the creation of a wide variety of derivatives with tailored properties. mdpi.com This has led to their application in diverse fields, from pharmaceuticals and agrochemicals to materials science. researchgate.net

The unique electronic properties of nitro-pyrazoles make them attractive candidates for applications in materials science, such as in the development of novel dyes and nonlinear optical materials. The ability to tune the electronic properties of the pyrazole ring through the introduction of different substituents provides an opportunity to design materials with specific and desirable characteristics.

The following table summarizes the key challenges and opportunities in this field:

| Aspect | Challenges | Opportunities |

| Synthesis | Regioselectivity, functionalization of deactivated rings, safety in energetic material synthesis | Development of novel catalytic methods, exploration of greener synthetic routes |

| Application | Understanding structure-activity relationships, overcoming solubility and bioavailability issues in drug development | Design of novel therapeutic agents, development of advanced materials with tailored properties |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl 2-(3-nitro-1H-pyrazol-1-yl)acetate, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step pathways, such as coupling tert-butyl esters with nitro-substituted pyrazole precursors. Key steps include:

- Nitro group introduction : Nitration of pyrazole derivatives using mixed acids (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to avoid over-nitration .

- Esterification : Reaction with tert-butyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF) to form the acetamide linkage .

- Yield optimization : Use of anhydrous solvents and inert atmospheres (N₂/Ar) minimizes side reactions. Yields range from 60–85% depending on purification (e.g., column chromatography vs. recrystallization) .

Q. How can structural characterization of this compound be performed to confirm its purity and regiochemistry?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for nitro (δ 8.5–9.0 ppm for pyrazole protons) and tert-butyl (δ 1.2–1.4 ppm) groups. Coupling patterns confirm substitution positions .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of tert-butyl group at m/z 154) .

- X-ray crystallography : Resolves bond angles and nitro group orientation, critical for confirming regiochemistry (e.g., 3-nitro vs. 4-nitro isomers) .

Q. What are the recommended storage conditions to maintain the compound’s stability?

- Methodological Answer :

- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the ester group .

- Light sensitivity : Protect from UV exposure (use amber vials) due to nitro group photodegradation .

- Purity monitoring : Regular HPLC analysis (C18 column, acetonitrile/water gradient) detects decomposition products (>95% purity threshold) .

Advanced Research Questions

Q. How can discrepancies in biological activity data between structural isomers of nitro-pyrazole derivatives be resolved?

- Methodological Answer :

- Comparative assays : Test isomers (e.g., 3-nitro vs. 5-nitro) in parallel using standardized enzyme inhibition assays (e.g., kinase panels) to isolate positional effects .

- Computational modeling : Perform docking studies (AutoDock Vina) to compare binding affinities with target proteins (e.g., COX-2). Energy minimization reveals steric clashes caused by nitro group orientation .

Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?

- Methodological Answer :

- Functional group variation : Synthesize analogs with modified esters (e.g., methyl, benzyl) or nitro replacements (e.g., cyano, trifluoromethyl) .

- Biological profiling : Use high-throughput screening (HTS) against cancer cell lines (e.g., MCF-7, HeLa) to correlate substituents with IC₅₀ values .

- QSAR modeling : Apply ML algorithms (Random Forest, SVM) to predict bioactivity based on descriptors like logP, polar surface area, and H-bond donors .

Q. How can cross-coupling reactions be utilized to functionalize the pyrazole ring for targeted drug design?

- Methodological Answer :

- Buchwald-Hartwig amination : Introduce amino groups at the 4-position using Pd catalysts (e.g., Pd(dba)₂) and Xantphos ligand, enabling peptide conjugation .

- Suzuki-Miyaura coupling : Attach aryl/heteroaryl groups to the nitro-substituted pyrazole via Pd(PPh₃)₄ and Cs₂CO₃ in dioxane (80°C, 12h) .

- Post-functionalization : Reduce nitro to amine (H₂/Pd-C) for further derivatization (e.g., sulfonamide formation) .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

- Methodological Answer :

- Matrix interference : Use solid-phase extraction (SPE, C18 cartridges) to isolate the compound from plasma proteins .

- Detection limits : Optimize LC-MS/MS parameters (ESI+ mode, MRM transitions) for sensitivity down to 1 ng/mL .

- Internal standards : Deuterated analogs (e.g., d₃-tert-butyl) correct for ionization variability .

Q. How does solvent polarity impact the compound’s solubility and reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Solvent screening : Test DMSO (high polarity) vs. THF (moderate polarity) in SN2 reactions with amines. DMSO increases solubility but may reduce nucleophilicity .

- Co-solvent systems : Ethanol/water mixtures (70:30) balance solubility and reaction rates for aqueous-compatible conditions .

- Kinetic studies : Monitor reaction progress (UV-Vis at λ=270 nm) to determine rate constants (k) in different solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.